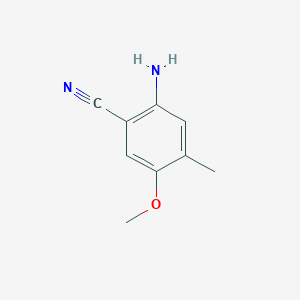![molecular formula C8H15N3 B13080892 2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)
2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring. The presence of two methyl groups at positions 2 and 7 of the imidazole ring distinguishes it from other derivatives in this family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyrimidine with α-haloketones or α-haloesters under basic conditions. This reaction typically proceeds through the formation of an intermediate imidazole, which then undergoes cyclization to form the desired imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, which are advantageous due to their efficiency and high yield. These methods may include the use of microwave-assisted synthesis or catalytic hydrogenation to optimize reaction conditions and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-2,7-dione, while reduction could produce 2,7-dimethylimidazo[1,2-a]pyrimidine .
Applications De Recherche Scientifique
2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Contains a benzene ring fused to the imidazo[1,2-a]pyrimidine scaffold
Uniqueness
2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable scaffold in drug discovery and development .
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2,7-dimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H15N3/c1-6-3-4-11-5-7(2)10-8(11)9-6/h6-7H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
MWBBSFIXGULGRC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN2CC(NC2=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)






